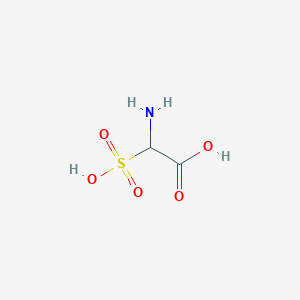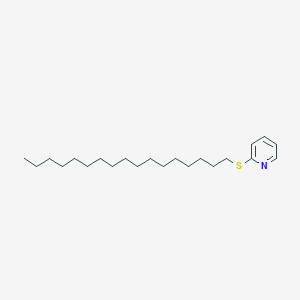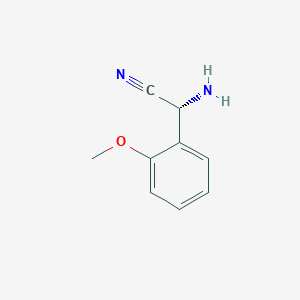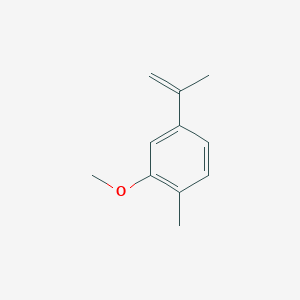
Amino(sulfo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(sulfo)acetic acid is a sulfur-containing amino acid It is characterized by the presence of both an amino group and a sulfonic acid group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(sulfo)acetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with sulfur trioxide or chlorosulfonic acid, resulting in the sulfonation of the amino acid. The reaction typically requires controlled temperatures and the presence of a solvent to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for efficiency and yield, utilizing advanced reactors and precise control of reaction conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Sulfonates and related compounds.
Reduction: Primary amines.
Substitution: Sulfonamides and other derivatives.
Scientific Research Applications
Amino(sulfo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Amino(sulfo)acetic acid can be compared with other sulfur-containing amino acids, such as:
Cysteine: Contains a thiol group instead of a sulfonic acid group.
Methionine: Contains a thioether group.
Homocysteine: Contains a thiol group and an additional carbon in the chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonic acid group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids.
Properties
CAS No. |
764596-89-6 |
|---|---|
Molecular Formula |
C2H5NO5S |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-amino-2-sulfoacetic acid |
InChI |
InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8) |
InChI Key |
UAHTXYARMUSFEF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)

![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)






![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)


